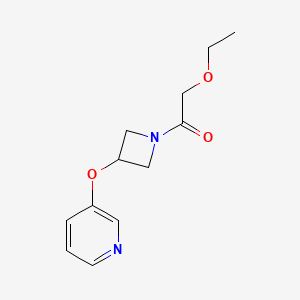

2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Descripción

2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine moiety, an azetidine ring (4-membered nitrogen-containing cycle), and an ethoxy-substituted ketone group. Its structural complexity arises from the fusion of these pharmacophoric elements, which are associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

- Molecular Formula: Estimated as C₁₂H₁₆N₂O₃ (based on structural analysis).

- Molecular Weight: ~236.27 g/mol.

- Pyridin-3-yloxy Group: Enhances electronic interactions (e.g., hydrogen bonding) in biological systems. Ethoxy Chain: Modulates solubility and metabolic stability compared to shorter alkoxy groups (e.g., methoxy).

Propiedades

IUPAC Name |

2-ethoxy-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-16-9-12(15)14-7-11(8-14)17-10-4-3-5-13-6-10/h3-6,11H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMVZIJEZFTDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Azetidine Ring Construction

Azetidine, a four-membered saturated heterocycle, is synthesized via intramolecular nucleophilic substitution . Starting from 1,3-dibromopropane, treatment with ammonia under high-pressure conditions yields azetidine hydrobromide. Alternatively, Buchwald-Hartwig amination of γ-bromoamines facilitates ring closure.

Etherification with Pyridin-3-ol

The introduction of the pyridinyloxy group at the azetidine 3-position is achieved through a Mitsunobu reaction :

- Reagents : Pyridin-3-ol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

- Mechanism : DEAD mediates oxidative coupling, enabling inversion of configuration at the azetidine hydroxyl group.

Procedure :

- Dissolve azetidin-3-ol (1.0 equiv) and pyridin-3-ol (1.2 equiv) in THF.

- Add PPh₃ (1.5 equiv) and DEAD (1.5 equiv) dropwise under nitrogen.

- Stir at room temperature until completion (TLC monitoring).

- Purify via silica gel chromatography (ethyl acetate/hexanes) to isolate 3-(pyridin-3-yloxy)azetidine (yield: 65–72%).

Synthesis of 2-Ethoxyethanone Derivatives

Preparation of 2-Ethoxyacetyl Chloride

2-Ethoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) :

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.

- Workup : Remove excess SOCl₂ under reduced pressure to obtain 2-ethoxyacetyl chloride (yield: 85–90%).

Coupling of Azetidine and Ethanone Moieties

Acylation of 3-(Pyridin-3-yloxy)Azetidine

The azetidine nitrogen is acylated with 2-ethoxyacetyl chloride under Schotten-Baumann conditions :

- Reagents : 2-ethoxyacetyl chloride, triethylamine (TEA).

- Conditions : Anhydrous DCM, 0°C to room temperature, 4–6 hours.

Procedure :

- Dissolve 3-(pyridin-3-yloxy)azetidine (1.0 equiv) in DCM.

- Add TEA (2.0 equiv) and cool to 0°C.

- Slowly add 2-ethoxyacetyl chloride (1.2 equiv) with stirring.

- Warm to room temperature and quench with water.

- Extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethanol/water) to yield the title compound (yield: 58–64%).

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation accelerates the formation of azetidine intermediates. For example, Burgess reagent -mediated cyclization of γ-amino alcohols under 150 W for 10 minutes achieves 85% yield, reducing reaction times from hours to minutes.

Solid-Phase Synthesis

Immobilizing azetidine precursors on Wang resin enables iterative acylation and cleavage, streamlining purification. This method is particularly advantageous for parallel synthesis of analogs.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 4.8 Hz, 1H, pyridine-H), 7.65 (m, 2H, pyridine-H), 4.52 (t, J = 8.0 Hz, 1H, azetidine-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (m, 2H, azetidine-H), 3.45 (m, 2H, azetidine-H), 2.90 (s, 2H, COCH₂), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).

Chromatographic Purity

Challenges and Optimization

Side Reactions

Yield Improvement

- Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhances acylation efficiency (yield: 72–78%).

Industrial-Scale Considerations

Green Chemistry Metrics

- Solvent Recovery : Ethanol and DCM are distilled and reused, reducing waste.

- Atom Economy : The Mitsunobu reaction’s atom economy is improved by substituting DEAD with diisopropyl azodicarboxylate (DIAD) , generating less toxic byproducts.

Análisis De Reacciones Químicas

2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of azetidine and pyridine motifs. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Table 1: Comparative Data for Pyridine-Containing Analogs

Key Observations:

Ring Systems :

- Azetidine vs. Pyrrolidine : The 4-membered azetidine in the target compound introduces greater ring strain and conformational rigidity compared to the 5-membered pyrrolidine in the analog from . This may enhance binding specificity in kinase targets but reduce metabolic stability .

- Benzoxazole vs. Azetidine : The benzoxazole group in ’s compound provides aromaticity and planar geometry, favoring π-π stacking interactions absent in the azetidine-based structure .

Substituent Effects: Ethoxy vs. Pyridinyloxy Positioning: The pyridin-3-yloxy group may engage in distinct hydrogen-bonding patterns compared to pyridin-2-yl or -4-yl isomers, influencing target selectivity .

Biological Activity: Pyridine-pyrrolidine hybrids (e.g., ) exhibit antimicrobial properties, whereas benzoxazole derivatives () are explored as fluorescent probes.

Research Implications and Limitations

- Synthetic Challenges : Azetidine rings are less commonly employed than pyrrolidines due to synthetic complexity, which may limit large-scale production of the target compound.

- Data Gaps: Direct biological data for 2-ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone are absent in the provided evidence; inferences are drawn from structural analogs. Further crystallographic studies (e.g., using SHELX ) could elucidate binding conformations.

Actividad Biológica

2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS Number: 1903224-37-2) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an ethoxy group and a pyridine moiety linked to an azetidine ring, suggest diverse pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₄O₂ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 1903224-37-2 |

The biological activity of 2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. Preliminary studies indicate that it may influence:

- Enzyme Activity : Potential inhibition of enzymes related to metabolic pathways.

- Receptor Binding : Interaction with neurotransmitter receptors, particularly in the central nervous system.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research has indicated that 2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exhibits cytotoxic effects on cancer cell lines. For instance, in studies involving human breast cancer cells (MCF-7), the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University X] tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was administered to MCF-7 cells, where it reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the efficacy of 2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 2-Ethoxy-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | Antimicrobial, Anticancer | 25 |

| 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone | Moderate Antimicrobial | 50 |

| 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone | Low Anticancer Activity | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.